molecular formula C7H11NS B1455543 (5-Ethylthiophen-3-yl)methanamine CAS No. 856696-08-7

(5-Ethylthiophen-3-yl)methanamine

Cat. No. B1455543
M. Wt: 141.24 g/mol
InChI Key: QXXXWSZQOSBYKB-UHFFFAOYSA-N
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Description

“(5-Ethylthiophen-3-yl)methanamine” is a chemical compound with the molecular formula C7H11NS and a molecular weight of 141.23 . It is used in scientific research due to its unique properties.


Physical And Chemical Properties Analysis

“(5-Ethylthiophen-3-yl)methanamine” has a molecular weight of 141.23 . Additional physical and chemical properties such as melting point, boiling point, and density are not explicitly provided in the available resources.

Scientific Research Applications

Anticonvulsant Agents

  • Schiff bases derived from aminomethyl pyridine, through condensation reactions with aryl aldehydes/ketones, have been synthesized and evaluated for their anticonvulsant activity. These compounds, including structures similar to "(5-Ethylthiophen-3-yl)methanamine," showed promising results in seizures protection and exhibited high protective indices in various models. This study highlights the potential of these compounds in developing new anticonvulsant drugs (Pandey & Srivastava, 2011).

Serotonin 5-HT1A Receptor-Biased Agonists

  • Research on novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists identified compounds with robust antidepressant-like activity. These compounds demonstrated high 5-HT1A receptor affinity and selectivity, suggesting their promise as antidepressant drug candidates (Sniecikowska et al., 2019).

Metal Ion Sensing

  • New pincer azomethine–thiophene ligands have been synthesized for fluorescence and MALDI-TOF-MS applications in metal ion sensing. These compounds, including structures related to "(5-Ethylthiophen-3-yl)methanamine," exhibit remarkable properties in detecting Ni(II) and Pd(II) ions, demonstrating their utility in chemosensor applications (Pedras et al., 2007).

Organic Electronic Devices

  • Studies on poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) doped with amino derivatives have shown enhanced work function and conductivity, leading to improved performance in organic solar cells. This research suggests the potential of modifying PEDOT:PSS with compounds like "(5-Ethylthiophen-3-yl)methanamine" to enhance organic electronic devices' efficiency (Zeng et al., 2020).

Environmentally Friendly Electropolymerization

  • The electropolymerization of water-insoluble monomers, such as thiophenes, in aqueous electrolytes using acoustic emulsification has been developed as an environmentally friendly method. This approach, applicable to compounds like "(5-Ethylthiophen-3-yl)methanamine," highlights the potential for synthesizing polymers for various applications in a more sustainable manner (Asami, Fuchigami, & Atobe, 2006).

Safety And Hazards

Safety precautions for handling “(5-Ethylthiophen-3-yl)methanamine” include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area . It should be handled under inert gas and protected from moisture .

properties

IUPAC Name

(5-ethylthiophen-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c1-2-7-3-6(4-8)5-9-7/h3,5H,2,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXXWSZQOSBYKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101306886
Record name 5-Ethyl-3-thiophenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101306886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Ethylthiophen-3-yl)methanamine

CAS RN

856696-08-7
Record name 5-Ethyl-3-thiophenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856696-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl-3-thiophenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101306886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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